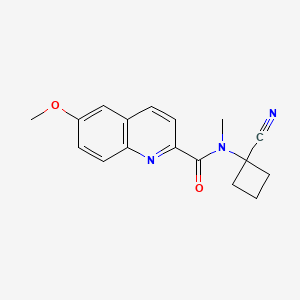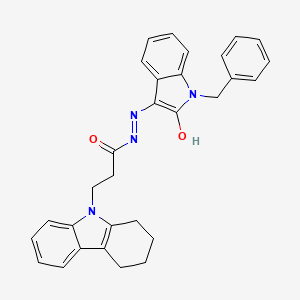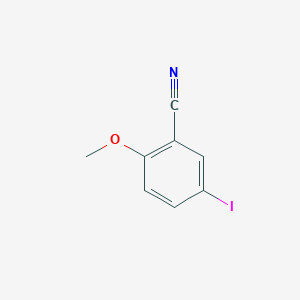
1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 2126177-03-3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H17N3O.2ClH . The InChI Code is 1S/C11H17N3O.2ClH/c1-2-15-10-4-3-5-13-11 (10)14-8-6-12-7-9-14;;/h3-5,12H,2,6-9H2,1H3;2*1H .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The molecular weight is 280.2 .
Scientific Research Applications
Therapeutic Uses and Biological Activity
Piperazine derivatives, including compounds like 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride, have found a broad spectrum of therapeutic uses due to their significant biological and pharmacological properties. These compounds are integral to drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The modification of the substitution pattern on the piperazine nucleus results in a recognizable difference in the medicinal potential of the resultant molecules, indicating the flexibility of piperazine as a pharmacophore for drug discovery across a wide range of diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
The piperazine nucleus is a versatile scaffold in medicinal chemistry, significantly impacting the design of new entities with potent anti-mycobacterial activity, especially against Mycobacterium tuberculosis. Compounds incorporating the piperazine unit have shown potential activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis. This highlights the critical role of piperazine in addressing the urgent need for new anti-mycobacterial agents (Girase et al., 2020).
Metabolic Cytoprotection
Piperazine derivatives have also been explored for their role in metabolic cytoprotection, exemplified by Trimetazidine, a piperazine derivative used in treating angina pectoris. The compound demonstrates an anti-ischaemic effect without significantly affecting haemodynamics or myocardial oxygen consumption, offering insights into the metabolic cytoprotective actions of piperazine-based compounds (Cargnoni et al., 1999).
Neuropsychiatric Disorders
The broad spectrum of pharmacological applications extends to neuropsychiatric disorders, where piperazine-based compounds have been developed for their efficacy in treating psychotic and mood disorders. These compounds, through selective action on dopamine receptors and possibly other neurotransmitter systems, offer potential for treating conditions such as schizophrenia and depression, showcasing the significance of piperazine derivatives in neuropsychiatry (Pompili et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1-(3-ethoxypyridin-2-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-2-15-10-4-3-5-13-11(10)14-8-6-12-7-9-14;;/h3-5,12H,2,6-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYHLRGROZBCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2611153.png)

![4-methyl-6-methylsulfanyl-N-[3-(1-phenylethoxy)propyl]-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2611156.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)
![2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2611159.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)



